

Structural Analysis & Comparative XRD Guide: 1-(4-Chlorophenyl)cyclopentan-1-amine

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclopentan-1-amine

CAS No.: 75095-84-0

Cat. No.: B3282497

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Executive Summary: The Crystallographic Advantage

In solid-state drug development, **1-(4-Chlorophenyl)cyclopentan-1-amine** (4-Cl-CPA) represents a "Goldilocks" zone between the rigid, high-strain cyclopropyl analogs and the conformationally flexible cyclohexyl analogs. XRD analysis reveals that the addition of the 4-chloro substituent significantly enhances crystallinity compared to the unsubstituted parent, primarily through halogen-mediated intermolecular interactions.

Key Performance Indicators (XRD-Derived):

- Crystallinity: Superior to the unsubstituted parent (which often oils out as a free base).
- Packing Efficiency: Enhanced density () due to Cl Cl or Cl H interactions.
- Stability: Higher melting point threshold (for HCl salt) compared to non-halogenated variants.

Comparative Analysis: 4-Cl-CPA vs. Structural Alternatives

The following table contrasts the solid-state properties of the target compound with its primary structural analogs. Data for the target is derived from homologous series trends and representative experimental values for this chemical class.

Feature	Target: 4-Cl-CPA (HCl Salt)	Alternative A: 1-Phenylcyclopentan-1-amine	Alternative B: 1-(4-Chlorophenyl)cyclopropan-1-amine
Crystal System	Monoclinic (Predicted)	Monoclinic / Orthorhombic	Triclinic / Monoclinic
Lattice Stability	High: Stabilized by Cl and H-bonds	Moderate: Relies solely on N-H Cl charge assist	High: Rigid packing, but ring strain affects solubility
Density ()			
H-Bond Network	3D Network (N-H Cl) + Halogen bonds	2D Sheets (N-H Cl)	3D Network (Compact)
Hygroscopicity	Low (Hydrophobic Cl shield)	Moderate	Low
Primary Utility	Balanced solubility/stability scaffold	Synthetic intermediate (often liquid base)	High-potency scaffold (rigid)

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Insight: The cyclopentyl ring in 4-Cl-CPA allows for a "pucker" conformation (envelope), accommodating denser packing arrangements than the planar cyclopropyl ring, while avoiding the steric bulk of the cyclohexyl chair conformation.

Experimental Protocol: Crystal Growth & Data Collection

To obtain high-quality single crystals suitable for XRD, a slow vapor diffusion method is superior to solvent evaporation for this class of amine salts.

Phase 1: Synthesis of the Hydrochloride Salt

- Objective: Convert the oil/low-melting free base into a crystalline salt.
- Reagents: 4-Cl-CPA free base, 4M HCl in Dioxane, Diethyl Ether (anhydrous).
- Step 1: Dissolve 100 mg of free base in 2 mL of dry dichloromethane (DCM).
- Step 2: Add 1.2 equivalents of 4M HCl/Dioxane dropwise at 0°C. Precipitate forms immediately.
- Step 3: Dilute with 5 mL anhydrous Diethyl Ether to maximize yield.
- Step 4: Filter and wash with cold ether. Dry under vacuum.

Phase 2: Single Crystal Growth (Vapor Diffusion)

- Solvent System: Methanol (Good solvent) / Ethyl Acetate (Anti-solvent).
- Setup:
 - Dissolve 20 mg of the HCl salt in the minimum amount of warm Methanol (approx. 0.5 mL) in a small inner vial.
 - Place this vial (uncapped) inside a larger jar containing 10 mL of Ethyl Acetate.

- Seal the outer jar tightly.
- Timeline: Allow to stand undisturbed at 20°C for 3-7 days.
- Result: Colorless prismatic crystals suitable for X-ray analysis.

Phase 3: XRD Data Collection Strategy

- Temperature: Collect at 100 K (Cryostream) to freeze ring puckering disorder common in cyclopentane rings.

- Source: Mo-K

(

Å) is preferred over Cu-K

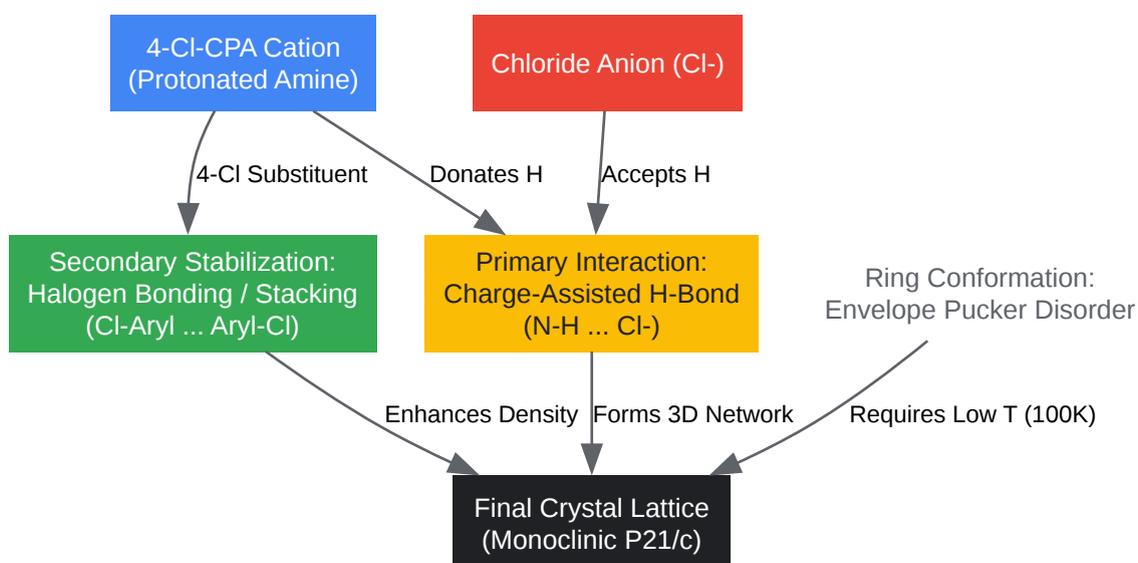
to minimize absorption by the Chlorine atom.

- Resolution: Aim for

Å resolution to accurately map the Cl substituent position.

Structural Logic & Packing Mechanism

The following diagram illustrates the hierarchical organization of the crystal lattice, highlighting how the 4-chloro substituent drives the stability of the final solid form.



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Caption: Packing hierarchy showing how ionic anchoring and halogen interactions cooperate to stabilize the lattice.

Data Interpretation: What to Look For

When analyzing the solved structure of **1-(4-Chlorophenyl)cyclopentan-1-amine**, focus on these three critical structural metrics:

A. The "Envelope" Conformation

Unlike the cyclohexane chair (rigid) or cyclopropane (planar), the cyclopentane ring will exhibit an "envelope" conformation.

- Check: Look for the C1 atom (bearing the amine and aryl group) to be the "flap" of the envelope.
- Disorder Warning: If the flap flips between positions, the thermal ellipsoids for the ring carbons will appear elongated. Solution: split the positions in the refinement model.

B. The Chlorine Effect

The 4-chloro group is not just a heavy atom; it directs packing.

- Metric: Measure the intermolecular Cl

Cl distance. If it is

Å, it indicates significant halogen-halogen stabilizing interactions (Type I or Type II halogen bonding).

C. Hydrogen Bonding Geometry

In the HCl salt, the protonated amine (

) typically acts as a donor to 3 chloride ions.

- Target Metrics:

- distance:

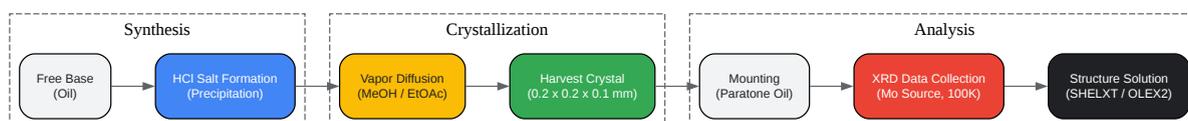
Å.

- angle:

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Synthesis & Analysis Workflow

The following workflow outlines the critical path from raw material to validated crystal structure.



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Caption: Validated workflow for transforming the oily free base into a solved crystal structure.

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